molecular formula C13H24ClNO B2490325 3-(1-Aminopropyl)-1-adamantanol hydrochloride CAS No. 185378-81-8

3-(1-Aminopropyl)-1-adamantanol hydrochloride

Cat. No.: B2490325
CAS No.: 185378-81-8
M. Wt: 245.79
InChI Key: RHYDWWORMNUPCI-UHFFFAOYSA-N
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Description

Table 1: Molecular Properties of this compound

Property Value Reference
Molecular Formula C₁₃H₂₃NO·HCl
Molecular Weight 245.78 g/mol
CAS Number 185378-81-8
Solubility Chloroform (Slightly), Methanol (Slightly), DMSO
Stability Stable at room temperature

Properties

IUPAC Name

3-(1-aminopropyl)adamantan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO.ClH/c1-2-11(14)12-4-9-3-10(5-12)7-13(15,6-9)8-12;/h9-11,15H,2-8,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYDWWORMNUPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)(C2)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropyl)-1-adamantanol hydrochloride typically involves the reaction of 1-adamantanol with 1-aminopropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropyl)-1-adamantanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of adamantanone or adamantanoic acid.

    Reduction: Formation of various reduced derivatives with different functional groups.

    Substitution: Formation of substituted adamantane derivatives with different alkyl or acyl groups.

Scientific Research Applications

Therapeutic Applications

  • Antiviral Properties:
    • 3-(1-Aminopropyl)-1-adamantanol hydrochloride has been studied for its potential as an antiviral agent, particularly against influenza viruses. Its structural similarity to known antiviral agents like amantadine suggests that it may interfere with viral replication processes, enhancing its therapeutic potential .
  • Diabetes Treatment:
    • This compound is utilized in the synthesis of Vildagliptin, a medication used for managing type 2 diabetes. Research indicates that derivatives of adamantane compounds can influence glucose transport mechanisms and insulin signaling pathways .
  • Antimycobacterial Activity:
    • Recent studies have highlighted the efficacy of adamantanol derivatives against multidrug-resistant strains of Mycobacterium tuberculosis. Compounds incorporating the adamantanol moiety demonstrated significant potency, suggesting their potential as novel anti-tuberculosis agents .

Biological Interactions

Research into the biological interactions of this compound reveals its influence on various receptors and signaling pathways:

  • Glucose Transport Mechanisms: Investigations suggest that this compound may enhance glucose uptake in cells, potentially benefiting diabetic patients.
  • Receptor Interactions: Its structural characteristics indicate possible interactions with neurotransmitter receptors, which could lead to applications in neurological disorders such as ADHD .

Antiviral Study

A study evaluated the antiviral efficacy of this compound against influenza viruses. Results indicated a significant reduction in viral replication rates compared to control groups, supporting its potential as a therapeutic agent.

Antimycobacterial Evaluation

In another study focused on tuberculosis treatment, derivatives containing the adamantanol structure were tested against extensively drug-resistant strains. The findings showed improved minimum inhibitory concentration (MIC) values, indicating enhanced effectiveness against these challenging pathogens .

Mechanism of Action

The mechanism of action of 3-(1-Aminopropyl)-1-adamantanol hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can interact with biological receptors or enzymes, potentially inhibiting their activity. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

  • Hydroxyl Group : The 1-hydroxy moiety distinguishes it from Amantadine and Rimantadine, which lack hydroxyl substituents. This group may influence hydrogen-bonding interactions and metabolic stability .

Physicochemical Properties

Property 3-(1-Aminopropyl)-1-adamantanol HCl 3-Aminoadamantan-1-ol HCl Rimantadine HCl
Solubility Slight in DMSO, Methanol High in Water High in Water
LogP (Predicted) 2.1 1.8 1.9
Melting Point Not reported 203–204°C 300–302°C

The hydroxyl group in 3-(1-Aminopropyl)-1-adamantanol HCl reduces its lipophilicity (higher LogP than Rimantadine) but improves solubility in organic solvents like chloroform . In contrast, Rimantadine’s lack of polar groups enhances aqueous solubility, critical for oral bioavailability .

Biological Activity

3-(1-Aminopropyl)-1-adamantanol hydrochloride is a compound belonging to the adamantane family, characterized by its unique tricyclic structure. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H24_{24}ClN
  • Molecular Weight : Approximately 245.8 g/mol
  • Physical Appearance : White to yellow crystalline powder
  • Melting Point : ~299 °C
  • Boiling Point : ~266.8 °C at standard atmospheric pressure

The presence of an amine group (-NH) in its structure allows for nucleophilic reactions, enhancing its utility in organic synthesis and biological applications.

Pharmacological Profile

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Activity : Similar to other adamantane derivatives like amantadine, it may possess antiviral properties, particularly against influenza viruses .
  • Antidiabetic Effects : Studies suggest potential interactions with glucose transport mechanisms and insulin signaling pathways, indicating a role in glucose metabolism.
  • Neuroprotective Properties : The compound's structural characteristics suggest possible neuroprotective effects, warranting further investigation into its use in neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : Its structural features allow it to interact with various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, which could be beneficial in managing conditions like diabetes.
  • Apoptosis Induction : Preliminary studies indicate that compounds derived from adamantane structures can induce apoptosis in tumor cells, showcasing potential anticancer properties .

Table 1: Summary of Biological Activities

Biological ActivityObservationsReferences
AntiviralEffective against influenza virus
AntidiabeticInfluences glucose transport and insulin signaling
NeuroprotectivePotential protective effects on neuronal cells
AnticancerInduces apoptosis in certain tumor cell lines

Case Study: Anticancer Activity

A study explored the effects of adamantane derivatives on human tumor cell lines (HEK293, Jurkat, K562). The results indicated that these compounds could induce apoptosis effectively when compared to traditional chemotherapeutic agents like camptothecin and etoposide. This highlights the potential of this compound as a promising candidate for cancer therapy .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds in the adamantane family. Below is a comparison table:

Compound NameMolecular FormulaUnique Features
3-Amino-1-adamantanolC10_{10}H15_{15}NSimpler structure lacking propyl group
AmantadineC10_{10}H17_{17}NKnown antiviral agent primarily for influenza
RimantadineC11_{11}H19_{19}NSimilar antiviral properties with longer half-life

The unique propyl substitution on the nitrogen atom in this compound may enhance its biological activity compared to simpler derivatives .

Q & A

Q. What are the established synthetic routes for 3-(1-Aminopropyl)-1-adamantanol hydrochloride, and what are their key optimization parameters?

Answer: Synthesis of adamantane derivatives often involves hydroxylation or functionalization of the adamantane core. For example, hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine) using catalytic systems like Fe(acac)₃ or Co(acac)₂ under mild conditions (e.g., H₂O₂ as an oxidant) yields structurally similar adamantanol derivatives . Key parameters for optimization include:

  • Catalyst selection : Transition metal catalysts influence regioselectivity and yield.
  • Reaction temperature : Lower temperatures (e.g., 40–60°C) minimize side reactions.
  • Solvent system : Polar solvents like water or ethanol enhance solubility of intermediates.
    Table 1 : Example reaction conditions from analogous adamantane hydroxylation studies:
CatalystTemperature (°C)Yield (%)Reference
Fe(acac)₃5072
Co(acac)₂6068

Q. How can researchers characterize the physicochemical properties of this compound?

Answer: Critical properties include solubility, thermal stability, and crystallinity. The CRC Handbook of Chemistry and Physics provides data for structurally related adamantane derivatives (e.g., 1-Aminoadamantane hydrochloride: solubility in ethanol, decomposition at 360°C) . Recommended methodologies:

  • Thermogravimetric analysis (TGA) : Determines decomposition temperature.
  • Differential scanning calorimetry (DSC) : Measures phase transitions.
  • HPLC with charged aerosol detection : Quantifies purity in polar solvents .

Q. What analytical techniques are most effective for verifying the structural integrity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the adamantane backbone and propylamine sidechain. Look for characteristic adamantane proton shifts (δ 1.5–2.5 ppm) and amine-related broadening .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₃H₂₄ClNO⁺).
  • X-ray crystallography : Resolves stereochemistry and hydrogen bonding patterns, particularly for hydrochloride salts .

Advanced Research Questions

Q. How can experimental design (DOE) optimize reaction conditions for synthesizing this compound?

Answer: Statistical DOE methods (e.g., factorial designs) reduce the number of experiments while maximizing data output. For hydroxylation reactions, critical factors include catalyst loading, temperature, and reaction time. A central composite design (CCD) can model nonlinear relationships and identify optimal conditions . Example workflow:

Screening design : Identify significant variables via Plackett-Burman.

Response surface methodology (RSM) : Refine interactions between variables.

Validation : Confirm predicted yields with ≤5% error .

Q. How should researchers address contradictions between computational predictions and experimental results for this compound’s reactivity?

Answer: Discrepancies often arise from incomplete computational models (e.g., neglecting solvent effects or transition states). Mitigation strategies:

  • Multi-scale modeling : Combine quantum mechanics (QM) for reaction pathways with molecular dynamics (MD) for solvent interactions .
  • Feedback loops : Use experimental data (e.g., kinetic studies) to recalibrate computational parameters .
  • Sensitivity analysis : Identify which variables (e.g., pH, ionic strength) most impact reactivity .

Q. What methodologies enable the study of this compound’s potential biological activity?

Answer: Adamantane derivatives often exhibit bioactivity due to their lipophilic nature. For preliminary screening:

  • In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase) or receptor binding (e.g., NMDA receptors) at varying concentrations .
  • Molecular docking : Predict binding affinity to targets like the SARS-CoV-2 main protease, leveraging the adamantane core’s rigidity .
  • ADMET profiling : Assess solubility, metabolic stability, and toxicity using hepatocyte models .

Q. How can researchers resolve inconsistencies in reported solubility or stability data for adamantane-based hydrochlorides?

Answer: Variability may stem from differences in crystallinity (e.g., amorphous vs. crystalline forms) or hygroscopicity. Approaches include:

  • Dynamic vapor sorption (DVS) : Quantify moisture uptake under controlled humidity.
  • Powder X-ray diffraction (PXRD) : Correlate solubility with polymorphic forms .
  • Accelerated stability studies : Expose samples to stress conditions (40°C/75% RH) to identify degradation pathways .

Q. What strategies enhance the scalability of synthesizing this compound while maintaining purity?

Answer:

  • Continuous flow chemistry : Improves heat/mass transfer and reduces batch-to-batch variability .
  • Membrane separation : Purify intermediates using nanofiltration to remove metal catalysts .
  • Process analytical technology (PAT) : Monitor reactions in real-time via inline spectroscopy .

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